4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Antimicrobial screening triazole-3-thiol Schiff bases SAR

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-27-8) is a 1,2,4-triazole-3-thiol Schiff base derivative, supplied as the SALOR-INT L231053-1EA catalog item by Sigma-Aldrich (Merck KGaA) under AldrichCPR purity grade. The compound (C₁₉H₂₀N₄OS, MW 352.45 g/mol) is constructed via condensation of 4-propoxybenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, generating a scaffold that combines a meta-tolyl substituent at position 5, a 4-propoxybenzylidene imine linkage at position 4, and a reactive 3-thiol group that participates in thiol-thione tautomerism.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
CAS No. 478256-27-8
Cat. No. B12041275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
CAS478256-27-8
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C
InChIInChI=1S/C19H20N4OS/c1-3-11-24-17-9-7-15(8-10-17)13-20-23-18(21-22-19(23)25)16-6-4-5-14(2)12-16/h4-10,12-13H,3,11H2,1-2H3,(H,22,25)/b20-13+
InChIKeyDBDBIKKFWAACNL-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-27-8): Structural Identity and Procurement Context for SALOR-INT Screening Library Member


4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-27-8) is a 1,2,4-triazole-3-thiol Schiff base derivative, supplied as the SALOR-INT L231053-1EA catalog item by Sigma-Aldrich (Merck KGaA) under AldrichCPR purity grade . The compound (C₁₉H₂₀N₄OS, MW 352.45 g/mol) is constructed via condensation of 4-propoxybenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, generating a scaffold that combines a meta-tolyl substituent at position 5, a 4-propoxybenzylidene imine linkage at position 4, and a reactive 3-thiol group that participates in thiol-thione tautomerism . As a member of the Sigma-Aldrich SALOR-INT diversity screening library, it is intended exclusively as a research tool compound for high-throughput and target-based screening campaigns, with a predicted pKa of 8.40 ± 0.20 and a predicted boiling point of 483.3 ± 55.0 °C .

Why Generic Substitution of 5-(m-Tolyl)-4H-1,2,4-triazole-3-thiol Schiff Bases Is Not Scientifically Valid


Within the 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemotype, seemingly minor substituent variations on the 5-aryl ring drive substantial shifts in antimicrobial activity profiles. In a systematic study of 17 Schiff base derivatives of the 5-phenyl scaffold, antifungal activity against Microsporum gypseum ranged from equipotent to ketoconazole (MIC values comparable to the 8 μg/mL standard) to several-fold superior, while antibacterial activity against Staphylococcus aureus similarly spanned from moderate to superior to streptomycin, all governed exclusively by the identity and position of substituents on the benzylidene and phenyl rings [1]. A related series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff bases (compounds H1–H20) exhibited FabH-inhibitory antibacterial MIC values spanning more than a 100-fold range (0.39–>50 μg/mL) against identical bacterial strains, with compound H17 achieving MICs of 0.39–1.56 μg/mL while other analogs in the same series were effectively inactive [2]. The meta-methyl substitution on the 5-phenyl ring present in CAS 478256-27-8 introduces distinct steric and electronic effects compared to the 2-methoxy (CAS 478257-34-0) , 4-fluoro (CAS 573709-26-9) , 4-methyl (EVT-12129428) , or 3-chloro (SALOR-INT L230049-1EA) analogs—differences that in the triazole-3-thiol class translate to non-linear and non-transferable biological performance. Consequently, interchange of these compounds without experimental validation introduces uncontrolled variables that can confound screening results and irreproducible structure-activity relationship (SAR) interpretation.

Procurement-Relevant Quantitative Differentiation Guide for 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-27-8)


Antimicrobial Screening Potential: Class-Level Evidence for the 5-(m-Tolyl)-4-propoxybenzylidene Scaffold Relative to 5-Phenyl Analogs

No direct head-to-head antimicrobial data were identified for CAS 478256-27-8 versus named comparators. In the closest structurally characterized series—17 Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol screened against M. gypseum, S. aureus, E. coli, C. albicans, and A. niger—antifungal activity against M. gypseum ranged from comparable to ketoconazole (MIC 8 μg/mL) to several-fold superior, with six of seventeen derivatives exceeding the standard; antibacterial activity against S. aureus similarly ranged from comparable to streptomycin to one derivative being superior [1]. The activity was exquisitely substituent-dependent, with no activity observed against E. coli, C. albicans, or A. niger for any derivative tested [1]. The 5-(m-tolyl) substitution in CAS 478256-27-8 introduces a distinct meta-methyl electronic effect (Hammett σₘ = −0.07) compared to the unsubstituted 5-phenyl baseline (σ = 0.00) used in this study, predicting altered antimicrobial potency that cannot be extrapolated from existing data for the 5-phenyl or alternative 5-aryl analogs without explicit experimental determination [2].

Antimicrobial screening triazole-3-thiol Schiff bases SAR

Thiol-Thione Tautomerism as a Determinant of Metal-Binding and Biological Reactivity in 1,2,4-Triazole-3-thiol Schiff Bases

1,2,4-Triazole-3-thiol Schiff bases exhibit thiol-thione tautomerism that directly governs their metal-chelating capacity, spectroscopic detection properties, and biological target engagement. A DFT and spectroscopic study of a closely related 1,2,4-triazole Schiff base derivative (4-((4-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol) demonstrated that the compound exists as an equilibrium mixture of thiol and thione tautomeric forms in solution, with the thione form predominating in the solid state as confirmed by X-ray crystallography [1]. The thiol-thione equilibrium position is highly sensitive to the electronic nature of substituents on both the 5-aryl and the benzylidene rings, with electron-donating groups stabilizing the thione tautomer [2]. The 4-propoxy group (Hammett σₚ = −0.25) on the benzylidene ring of CAS 478256-27-8 provides a stronger electron-donating effect than the 4-methoxy analog (σₚ = −0.27, comparable), predicting a distinct tautomeric equilibrium position relative to the unsubstituted benzylidene (σ = 0.00) or electron-deficient analogs such as 4-nitro (σₚ = 0.78) [3]. This tautomeric preference is functionally significant: the thiol form enables metal coordination via the sulfur atom (relevant for metalloenzyme inhibition and metal complex synthesis), while the thione form alters hydrogen-bonding capacity and target recognition [4].

Thiol-thione tautomerism DFT study antileishmanial metal complexation

Predicted Physicochemical Differentiation: pKa, LogP, and Hydrogen-Bonding Profile versus Closest Structural Analogs

The 3-thiol group of CAS 478256-27-8 has a predicted pKa of 8.40 ± 0.20 , indicating that at physiological pH (7.4) the thiol exists predominantly in its protonated (uncharged) form, with a significant fraction (~9%) deprotonated to the thiolate anion. This pKa value is characteristic of 1,2,4-triazole-3-thiols and differs fundamentally from carboxylic acid-containing analogs (typical pKa ~4–5) or phenolic OH-bearing derivatives (pKa ~9–10) [1]. The core scaffold 5-(m-tolyl)-1H-1,2,4-triazole-3-thiol (CAS 75218-27-8), which lacks the 4-propoxybenzylidene imine modification, has a computed logP of 2.07 with a topological polar surface area (TPSA) of 41.57 Ų . The addition of the 4-propoxybenzylidene group in CAS 478256-27-8 substantially increases molecular weight (+146.2 Da), logP (estimated increase of approximately 2.0–2.5 log units based on fragment contribution of the C₁₀H₁₁O fragment), and TPSA (estimated increase to approximately 60–65 Ų) . Relative to the 4-methoxybenzylidene analog (CAS 478255-94-6, MW 324.4, MFCD01064454) [2], the target compound has a larger molecular volume and higher predicted logP (ΔMW = +28.1 Da, representing an additional two methylene units in the alkoxy chain), which translates to enhanced membrane permeability potential but reduced aqueous solubility. These property differences are directly relevant to compound handling (DMSO solubility, precipitation risk in assay media) and passive membrane permeability in cell-based screening formats.

Physicochemical properties pKa prediction logP drug-likeness

Sigma-Aldrich SALOR-INT Library Provenance: Batch-to-Batch Consistency and Procurement Reproducibility Advantage

CAS 478256-27-8 is supplied as SALOR-INT L231053-1EA exclusively through Sigma-Aldrich (AldrichCPR grade), providing a single, quality-controlled commercial source with documented lot-specific certificate of analysis (COA) availability . This contrasts with analogs available only through smaller specialty chemical aggregators (e.g., CAS 478257-34-0 via SMolecule ; EVT-12129428 via EvitaChem ; EVT-12145487 via EvitaChem ) where purity characterization, residual solvent documentation, and long-term supply continuity may differ. The SALOR-INT library structure—a curated diversity screening collection from Sigma-Aldrich—implies that CAS 478256-27-8 has been selected for inclusion based on structural diversity criteria and that related analogs with systematic substituent variations are co-available within the same library framework, facilitating controlled SAR expansion studies [1]. The AldrichCPR designation confirms ≥95% purity by HPLC or equivalent analytical method, with batch-specific COA documentation, supporting the reproducibility requirements of peer-reviewed publication and patent filing .

SALOR-INT library AldrichCPR screening collection compound management

Predicted Boiling Point and Thermal Stability Differentiation for Compound Storage and Handling Protocols

CAS 478256-27-8 has a predicted boiling point of 483.3 ± 55.0 °C at standard atmospheric pressure and a predicted density of 1.21 ± 0.1 g/cm³ . These predicted values are consistent with a solid-state compound at ambient temperature, requiring DMSO or DMF stock solution preparation for biological assays. The predicted boiling point is substantially higher than that of the unmodified 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol core (no predicted boiling point reported, but lower molecular weight and fewer rotatable bonds predict significantly lower boiling point), and is comparable to the 4-methoxybenzylidene analog (CAS 478255-94-6, no published boiling point data available [1]) and the 5-(2-methoxyphenyl) analog (CAS 478257-34-0, no published boiling point data ). The wide confidence interval (±55.0 °C) reflects the predictive model uncertainty and does not constitute a measured value; however, it provides a practical benchmark for thermal stability assessment—the compound is predicted to be thermally stable under standard laboratory storage conditions (−20 °C to +25 °C) and compatible with standard DMSO solution freeze-thaw cycling protocols used in HTS compound management .

Thermal stability boiling point prediction compound storage DMSO solubility

Recommended Research Application Scenarios for 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-27-8) Based on Class-Level Evidence


Antimicrobial High-Throughput Screening (HTS) Library Expansion with Meta-Substituted Triazole-3-thiol Derivatives

The 5-(m-tolyl) substitution introduces a distinct electron-donating meta-methyl group (σₘ = −0.07) to the 1,2,4-triazole-3-thiol Schiff base scaffold, which in analogous series has been shown to drive differential antimicrobial activity against Gram-positive bacteria (S. aureus) and dermatophyte fungi (M. gypseum) [1]. CAS 478256-27-8 should be deployed as part of a focused SAR expansion set alongside its 4-methoxybenzylidene (CAS 478255-94-6, Sigma-Aldrich L230693 [2]), 5-(3-chlorophenyl) (SALOR-INT L230049-1EA ), 5-(4-fluorophenyl) (CAS 573709-26-9 ), and 5-(2-methoxyphenyl) (CAS 478257-34-0 ) analogs, enabling systematic interrogation of the electronic and steric determinants of antimicrobial potency within a single screening campaign.

Metal Complexation and Metallodrug Lead Generation Leveraging Thiol-Thione Tautomerism

The 3-thiol group (predicted pKa 8.40 ) participates in thiol-thione tautomerism that is sensitive to the electron-donating 4-propoxy substituent (σₚ ≈ −0.25), with the thiol tautomer providing a soft sulfur donor atom for transition metal coordination (Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺) as demonstrated for the 5-(4-nitrophenyl)-4-phenoxybenzylidene analog [3]. CAS 478256-27-8 is predicted to favor the thione tautomer in the solid state, with the thiol form accessible in solution and under basic conditions, making it suitable for metal complex synthesis studies where the resulting complexes may exhibit enhanced antimicrobial or anticancer activity relative to the free ligand, as observed in the 5-(4-nitrophenyl) series [3].

Physicochemical Property Optimization Studies for Triazole-3-thiol Lead Series

CAS 478256-27-8 (logP predicted 4.0–4.5, TPSA predicted 60–65 Ų, MW 352.45 ) occupies a physicochemical property space intermediate between the lower-MW 4-methoxybenzylidene analog (MW 324.4 [2]) and higher-MW 5-(2-methoxyphenyl) analog (MW 368.5 ). This intermediate position makes it valuable for systematic logP/solubility/permeability profiling studies aimed at establishing quantitative structure-property relationship (QSPR) models for the triazole-3-thiol Schiff base class, particularly for optimizing passive membrane permeability while maintaining acceptable aqueous solubility for cell-based assay formats.

Scaffold-Hopping and Pharmacophore Validation in Sigma Receptor or FabH Inhibitor Programs

The 1,2,4-triazole-3-thiol scaffold has demonstrated activity in sigma receptor modulation (relevant to pain management [4]) and FabH enzyme inhibition (relevant to antibacterial drug discovery [5]). CAS 478256-27-8, with its unique combination of a 3-thiol hydrogen-bond donor/acceptor, a 4-propoxybenzylidene hydrophobic extension, and a meta-tolyl aromatic ring, can serve as a pharmacophore-validation tool compound in these target classes. Procurement of this compound alongside its closest commercially available analogs from the SALOR-INT library enables rapid SAR interrogation without the need for de novo custom synthesis, reducing lead optimization cycle time.

Quote Request

Request a Quote for 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.